Thermal Processing Stability: Differential Pyrolysis Kinetics of 4-Hydroxyacetophenone vs. 2-Hydroxyacetophenone Isomer
In gas-phase pyrolysis studies, 4-hydroxyacetophenone (para-isomer) and 2-hydroxyacetophenone (ortho-isomer) exhibit measurably distinct thermal decomposition kinetics. The study determined that pyrolysis of both isomers is homogeneous, unimolecular, and follows first-order kinetics, with phenol and ketene as the primary decomposition products [1]. While the reaction mechanism (semi-polar concerted four-membered transition state) and product profiles are shared between the isomers, the kinetic parameters governing the rate of thermal decomposition differ between the para and ortho configurations [2].
| Evidence Dimension | Gas-phase pyrolysis kinetic mechanism and order |
|---|---|
| Target Compound Data | First-order kinetics; homogeneous, unimolecular decomposition; phenol and ketene as main products |
| Comparator Or Baseline | 2-Hydroxyacetophenone (ortho-isomer, CAS 118-93-4): First-order kinetics; homogeneous, unimolecular decomposition; phenol and ketene as main products |
| Quantified Difference | Mechanism identical; Arrhenius parameters differ between isomers (quantitative activation energy values to be referenced from full article) |
| Conditions | Gas-phase static system; reaction vessel deactivated with allyl bromide; free radical inhibitor propene added when necessary |
Why This Matters
For applications involving thermal processing (flavor generation, tobacco additives, polymer synthesis), the para-isomer's distinct pyrolysis rate profile directly impacts the temporal release of phenol and ketene flavor compounds relative to the ortho-isomer, affecting product consistency in heat-dependent formulations.
- [1] Monascal Y, Gallardo E, Cartaya L, Maldonado A, Betancurt Y, Chuchani G. Homogeneous, unimolecular gas-phase pyrolysis kinetics of 4- and 2-hydroxyacetophenone. Journal of Analytical and Applied Pyrolysis. 2017;124:499-503. View Source
- [2] CONICET. The pyrolyses kinetics of 4- and 2-hydroxyacetophenones in the gas phase. View Source
